2-[4-[[2-Butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid
Overview
Description
This compound is a benzimidazole derivative . It has a molecular formula of C32H36N4O3 and a molecular weight of 524.7 g/mol. It is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy can provide information about the compound’s fundamental modes . Theoretical and actual NMR chemical shifts can also be compared to gain insights into the compound’s structure .Scientific Research Applications
Synthesis and Chemical Properties
- Benzimidazoles like 2-[4-[[2-Butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid are synthesized by condensing diaminobenzene with benzoic acid in the presence of sodium acetate and methyl alcohol. This method is noted for its efficiency and good yield of the product (S. A et al., 2019).
- Benzimidazole derivatives exhibit antioxidant properties, as demonstrated in a study where they showed significant effects on lipid peroxidation in rat liver, suggesting potential applications in managing oxidative stress (C. Kuş et al., 2004).
Biological and Medicinal Applications
- Certain benzimidazole derivatives have been studied for their potential as nonpeptide angiotensin II receptor antagonists, highlighting their relevance in cardiovascular research. These compounds have shown marked increases in oral bioavailability and potentiate the inhibitory effect on angiotensin II-induced pressor response in rats (K. Kubo et al., 1993).
- The study of triorganostannyl esters of aminobenzoic acids, which are structurally related to benzimidazoles, has been conducted to understand their physicochemical properties. This research is significant for understanding the coordination to metal centers and the impact on photophysical properties of the metal and the ligands (D. Tzimopoulos et al., 2010).
Other Applications
- Novel benzimidazole derivatives have been synthesized and characterized for their use as corrosion inhibitors for mild steel in acidic solutions. This demonstrates the potential application of benzimidazole compounds in industrial settings, particularly in metal protection (M. Rbaa et al., 2020).
- Another study synthesized and characterized benzimidazole compounds for antimicrobial screening, indicating the potential of these compounds in combating microbial infections (K. M. Hosamani & Ramya V. Shingalapur, 2011).
properties
IUPAC Name |
2-[4-[[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O3/c1-2-3-13-30-35-28-19-18-25(34-32(39)33-24-9-5-4-6-10-24)20-29(28)36(30)21-22-14-16-23(17-15-22)26-11-7-8-12-27(26)31(37)38/h7-8,11-12,14-20,24H,2-6,9-10,13,21H2,1H3,(H,37,38)(H2,33,34,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQFKFSAJNUOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157943 | |
Record name | Bibs 39 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[2-Butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid | |
CAS RN |
133085-33-3 | |
Record name | Bibs 39 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133085333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bibs 39 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIBS-39 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV95PEF62M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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